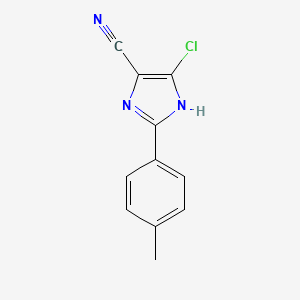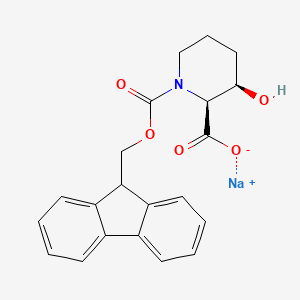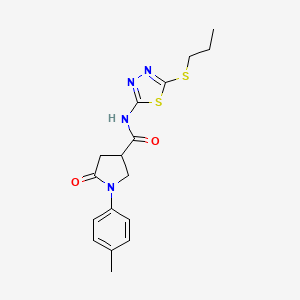
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile” belong to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . They are used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the reaction of an aldehyde, a primary amine, and a 1,2-diketone . There are also metal-free synthetic routes to isoxazoles, another class of heterocyclic compounds .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For example, boronic esters, which are valuable building blocks in organic synthesis, can undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the density, boiling point, vapor pressure, and other properties can be measured .Scientific Research Applications
Weak Intermolecular Interactions and Crystal Packing
- Research on closely related 1-aryl-2-methyl-4-nitro-5-cyanoimidazoles, including derivatives of 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile, highlighted different weak intermolecular interactions that determine their crystal packing. These interactions include dipole-dipole interactions and halogen bonds, which connect molecules into infinite tapes, showcasing the importance of structural analysis in understanding material properties (Kubicki, 2004).
Corrosion Inhibition
- Pyranopyrazole derivatives, including compounds structurally related to 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile, have been studied for their corrosion inhibition performance on mild steel in HCl solution. The studies utilized gravimetric, electrochemical, and DFT methods, finding significant inhibition efficiency, which suggests potential applications in protecting metals from corrosion (Yadav et al., 2016).
Synthesis and Chemical Behavior
- Investigations into the Bamberger fission and reclosure of 1-alkyl-5-(alkylamino)imidazole-4-carbonitriles, related to 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile, have contributed to understanding their chemical behavior and have paved the way for the synthesis of their oxo derivatives. These findings have implications for the development of novel synthetic methodologies and understanding reaction mechanisms (Itaya et al., 1997).
Photochemical Synthesis
- The study on the photochemical synthesis of 4(5)-nitro-2-arylimidazoles, including the irradiation of 4(5)-nitro-2-iodoimidazole derivatives, has shown the potential for creating 2-phenyl substituted derivatives through a photochemical process. This research demonstrates the utility of photochemistry in synthesizing novel imidazole derivatives with potential applications in pharmaceuticals and materials science (D’Auria et al., 1998).
Fluorescent Heterocyclic Compounds
- Novel substituted 8-chloro-3H-imidazo[4,5-a]acridine-11-carbonitriles, which share structural motifs with 5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile, have been synthesized and characterized for their intense fluorescence. These compounds represent a new class of strongly fluorescent heterocyclic compounds, indicating their potential applications in optical materials and fluorescent markers (Sahraei et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c1-7-2-4-8(5-3-7)11-14-9(6-13)10(12)15-11/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSMUEDGCRSSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(N2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(4-methylphenyl)-1H-imidazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2747811.png)

![Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2747813.png)


![N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2747817.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2747822.png)
![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)

![5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)

![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)